molecular formula C15H19NO3 B1287829 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde CAS No. 767630-86-4

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde

Cat. No.: B1287829
CAS No.: 767630-86-4
M. Wt: 261.32 g/mol
InChI Key: CTQFGHMKAATZLZ-UHFFFAOYSA-N
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Description

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.34 g/mol . It is known to be an impurity of Bazedoxifene Acetate . This compound is characterized by the presence of an azepane ring, an ethoxy group, and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde typically involves the reaction of azepane with an appropriate benzaldehyde derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is not well-documented. its effects are likely related to its functional groups. The aldehyde group can form Schiff bases with amines, potentially interacting with proteins and enzymes. The azepane ring may also contribute to its biological activity by interacting with hydrophobic pockets in target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-(2-(Azepan-1-yl)ethoxy)benzaldehyde: Similar structure but lacks the oxo group.

    4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde: Contains a piperidine ring instead of an azepane ring.

    4-(2-(Morpholin-1-yl)ethoxy)benzaldehyde: Contains a morpholine ring instead of an azepane ring.

Uniqueness

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is unique due to the presence of both an azepane ring and an oxo group, which may confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-11-13-5-7-14(8-6-13)19-12-15(18)16-9-3-1-2-4-10-16/h5-8,11H,1-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQFGHMKAATZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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